molecular formula C18H16N2O3 B2837266 ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate CAS No. 866042-19-5

ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate

Cat. No.: B2837266
CAS No.: 866042-19-5
M. Wt: 308.337
InChI Key: HLCOTFARWHQJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.33 g/mol . This compound is known for its unique structure, which includes a cyano group, a phenylacetyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate is used in various scientific research fields, including:

Future Directions

Potential future directions for research on ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate could include further investigation into its synthesis, properties, and potential applications. For example, given the biofilm inhibition properties of a related compound , it could be interesting to explore whether this compound has similar biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 2-(2-cyano-2-phenylacetyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical reactions under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylacetyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-phenylcarbamate: Lacks the cyano and phenylacetyl groups, resulting in different chemical properties and applications.

    2-(2-Cyano-2-phenylacetyl)phenyl isocyanate: Contains the isocyanate group instead of the carbamate group, leading to different reactivity and uses.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-18(22)20-16-11-7-6-10-14(16)17(21)15(12-19)13-8-4-3-5-9-13/h3-11,15H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCOTFARWHQJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C(=O)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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